Cetalkonium bromide

描述

Molecular Formula and Systematic Nomenclature

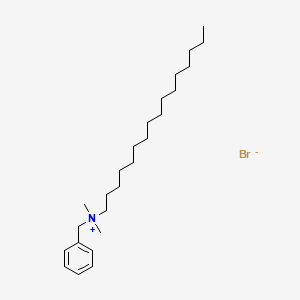

This compound exhibits a well-defined molecular composition characterized by the empirical formula C25H46BrN, yielding an average molecular mass of 440.554 daltons and a monoisotopic mass of 439.281363 daltons. The compound is systematically designated as N-Benzyl-N,N-dimethyl-1-hexadecanaminium bromide according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative systematic names include benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, bromide (1:1), which provides a more descriptive representation of the molecular structure.

The Chemical Abstracts Service registry number 3529-04-2 serves as the primary identifier for this compound, while the European Inventory of Existing Commercial Chemical Substances number 222-556-5 facilitates regulatory identification within European chemical databases. The United Nations International Identifier UHU0390Z3J provides additional standardized nomenclature for pharmaceutical and regulatory purposes. Common synonyms encompass cetylbenzyldimethylammonium bromide, hexadecyldimethylbenzyl ammonium bromide, and benzyl-hexadecyl-dimethylazanium bromide, reflecting the various naming conventions employed across different scientific disciplines.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCCCCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.[Br-], which clearly delineates the hexadecyl chain, quaternary nitrogen center, dimethyl substitution, benzyl group, and bromide counterion. The International Chemical Identifier provides a standardized format: InChI=1S/C25H46N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1, facilitating computational analysis and database searches.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of this compound and related quaternary ammonium compounds reveal significant insights into their solid-state structures and intermolecular interactions. Research utilizing single crystal X-ray diffraction has demonstrated that quaternary ammonium bromide salts, including those with benzyl functionalization, typically crystallize in monoclinic or orthorhombic crystal systems. Specifically, compounds with similar structural motifs have been observed to adopt space groups such as P21/c, P21/n, or P212121, depending on the specific substitution patterns and packing arrangements.

The crystal structures of benzyl-functionalized quaternary ammonium compounds exhibit characteristic three-dimensional packing networks stabilized by strong halogen bonding interactions and short contacts involving both methylene and aromatic hydrogen atoms. Halogen-hydrogen distances typically range from 2.69 to 3.28 Angstroms, indicating significant intermolecular interactions that contribute to crystal stability. These structural arrangements are further stabilized by weak carbon-hydrogen to oxygen interactions involving methylene and aromatic hydrogen atoms with carbonyl and ether functional groups.

Co-crystallization studies have provided additional structural insights, particularly when this compound or related compounds interact with biological macromolecules. Research on oligourea-surfactant co-crystals has revealed that cetrimonium bromide forms specific interaction patterns with protein-like structures, suggesting similar behavior may be expected for this compound. The surfactant molecules in these co-crystal structures demonstrate preferential positioning that maximizes both electrostatic and hydrophobic interactions with the host molecules.

Conformational analysis indicates that the hexadecyl chain of this compound adopts extended conformations in the solid state, facilitating optimal packing efficiency and intermolecular interactions. The benzyl group orientation relative to the quaternary nitrogen center plays a crucial role in determining overall molecular geometry and crystal packing arrangements. Computational studies suggest that the energy barriers for rotation around the nitrogen-benzyl carbon bond are relatively low, allowing for conformational flexibility in solution while maintaining preferred orientations in crystalline phases.

Comparative Structural Analysis with Benzyl-Functionalized Quaternary Ammonium Compounds

Structural comparison of this compound with other benzyl-functionalized quaternary ammonium compounds reveals both similarities and distinctive features that influence their respective properties and applications. Benzalkonium chloride, a closely related compound family, shares the fundamental benzyl-quaternary nitrogen motif but typically incorporates variable alkyl chain lengths and chloride counterions rather than the specific hexadecyl chain and bromide counterion found in this compound.

Cetrimonium bromide (hexadecyltrimethylammonium bromide) provides an interesting structural comparison, as it maintains the same hexadecyl chain length and bromide counterion but lacks the benzyl substitution, instead featuring three methyl groups attached to the quaternary nitrogen. This structural difference significantly impacts the compound's hydrophobic-hydrophilic balance and surface activity properties, with this compound exhibiting enhanced aromatic interactions due to the benzyl group presence.

Structure-activity relationship analysis across benzyl-functionalized quaternary ammonium compounds demonstrates that alkyl chain length significantly influences biological activity and physicochemical properties. Compounds with chain lengths of 14-16 carbons, such as this compound with its hexadecyl group, typically exhibit optimal antimicrobial activity against both gram-positive and gram-negative bacteria. The addition of the benzyl group to the quaternary nitrogen center enhances the compound's ability to interact with biological membranes through both electrostatic and π-π interactions.

Comparative studies of quaternary ammonium compounds with varying structural features have established correlations between molecular structure and inhibitory activity against specific protein targets. Research examining compounds including cetalkonium chloride (the chloride salt analog of this compound) has demonstrated that structural parameters such as calculated logarithmic partition coefficient values directly correlate with biological activity. Cetalkonium-type compounds with higher lipophilicity values tend to exhibit enhanced activity against specific enzymatic targets, suggesting that the benzyl group contributes significantly to the overall hydrophobic character of the molecule.

The presence of aromatic functionality in benzyl-substituted quaternary ammonium compounds enables additional intermolecular interactions compared to purely aliphatic analogs. π-π stacking interactions between benzyl groups of adjacent molecules can influence crystal packing, solution behavior, and biological activity. Compounds such as domiphen bromide and other benzyl-functionalized quaternary ammonium salts demonstrate similar structural motifs but with different substitution patterns that modify their overall properties.

Table 1: Comparative Molecular Data for Benzyl-Functionalized Quaternary Ammonium Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Counterion | CAS Number |

|---|---|---|---|---|---|

| This compound | C25H46BrN | 440.554 | C16 (hexadecyl) | Bromide | 3529-04-2 |

| Cetalkonium chloride | C25H46ClN | 396.09 | C16 (hexadecyl) | Chloride | 122-18-9 |

| Benzododecinium bromide | C21H38BrN | 384.44 | C12 (dodecyl) | Bromide | 7281-04-1 |

| Benzalkonium chloride (C16) | C23H42ClN | 368.05 | C16 (hexadecyl) | Chloride | Various |

Analysis of crystal structure data reveals that benzyl-functionalized quaternary ammonium compounds generally exhibit similar packing motifs, with the aromatic benzyl groups participating in π-π stacking arrangements and the alkyl chains adopting extended conformations to maximize van der Waals interactions. The counterion selection (bromide versus chloride) influences both crystal packing density and solubility characteristics, with bromide salts typically exhibiting different hydration patterns compared to their chloride analogs.

属性

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNWMWYCSOQYSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-34-4 (Parent) | |

| Record name | Cetalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90956729 | |

| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-04-2 | |

| Record name | Benzyldimethylhexadecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3529-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(hexadecyl)dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETALKONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU0390Z3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Starting Materials

- Tertiary amine: n-hexadecyl dimethyl amine (C16H33N(CH3)2)

- Alkylating agent: Benzyl bromide (C6H5CH2Br)

- Solvent: Often anhydrous solvents such as ethyl acetate, ethanol, or acetonitrile are used.

- Reaction conditions: Reflux heating, typically 80–110 °C, under stirring.

Reaction Procedure

-

The tertiary amine is dissolved in an appropriate solvent, and benzyl bromide is added dropwise to the stirred solution. The mixture is heated under reflux for several hours (commonly 4–6 hours) to ensure complete reaction.

-

The lone pair on the nitrogen of the tertiary amine attacks the electrophilic benzylic carbon of benzyl bromide, displacing bromide ion and forming the quaternary ammonium salt.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is washed with nonpolar solvents such as ethyl acetate or petroleum ether to remove unreacted starting materials and impurities. The solid this compound is then dried under vacuum.

Yield and Purity

- Typical yields range from 70% to 85% depending on reaction conditions and purification efficiency.

- Purity is confirmed by spectroscopic techniques such as ^1H NMR, ^13C NMR, and FTIR, as well as mass spectrometry.

Research Findings and Optimization Data

A recent study on related camphenyl quaternary ammonium salts demonstrated that quaternarization reactions under reflux in ethyl acetate yield products with 70–86% efficiency. Although this compound is structurally different, the quaternarization principles are analogous.

Table 1. Representative Reaction Conditions and Yields for Quaternary Ammonium Salt Synthesis

| Entry | Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | n-Hexadecyl dimethyl amine | Benzyl bromide | Ethyl acetate | 85 | 4 | 74–80 | Standard quaternarization |

| 2 | n-Hexadecyl dimethyl amine | Benzyl bromide | Ethanol | Reflux (~78) | 5 | 75–82 | Alternative solvent |

| 3 | n-Hexadecyl dimethyl amine | Benzyl bromide | Acetonitrile | Reflux (~82) | 4 | 70–85 | Higher polarity solvent |

Table 2. Characterization Data for this compound

| Technique | Observed Data | Interpretation |

|---|---|---|

| ^1H NMR | Signals corresponding to benzyl protons, methyl, methylene groups | Confirms quaternary ammonium structure |

| ^13C NMR | Chemical shifts consistent with aromatic and alkyl carbons | Supports molecular framework |

| FTIR | Absorptions for C–H stretching (2950–2850 cm⁻¹), aromatic C=C (1600 cm⁻¹) | Confirms functional groups |

| Mass Spectrometry | Molecular ion peak at m/z 440.5 (M+) | Confirms molecular weight |

Alternative Synthetic Routes

While the direct quaternarization is the most common method, some variations include:

- Phase-transfer catalysis: Using a biphasic solvent system to enhance reaction rates.

- Microwave-assisted synthesis: To reduce reaction time and improve yields.

- Use of different benzyl halides: Such as benzyl chloride or benzyl iodide, though bromide is preferred for better reactivity.

化学反应分析

Role in Micellar Catalysis

As a cationic surfactant, cetalkonium bromide forms micelles that influence reaction kinetics by:

-

Reducing effective reaction volume via substrate binding.

-

Modifying local polarity in the Stern layer.

Diels-Alder Reactions

-

Cationic micelles (e.g., cetalkonium) enhance reaction rates of cyclopentadiene with cationic dienophiles (e.g., acridizinium bromide) through electrostatic binding.

-

Example: SDS (anionic) micelles increase reaction rates 10-fold, while cetalkonium’s cationic micelles show moderate effects due to weaker substrate affinity .

Redox Reactions

-

In the oxidation of D-glucose by vanadium (V), cetalkonium analogues (e.g., CTAB) inhibit reactions by sequestering anionic substrates in micelles.

-

Rate constants () decrease with increasing surfactant concentration due to competitive partitioning .

Decarboxylation Reactions

-

Cationic surfactants accelerate decarboxylation of anionic substrates (e.g., 6-nitrobenzisoxazole-3-carboxylate) by lowering activation enthalpies.

-

Rate enhancements depend on surfactant headgroup size and substrate hydrophobicity .

Table 1: Catalytic Effects of Cationic Surfactants

| Reaction Type | Substrate | Surfactant | Rate Change | Mechanism |

|---|---|---|---|---|

| Diels-Alder | Acridizinium bromide | SDS (anionic) | ↑ 10× | Electrostatic binding |

| Diels-Alder | N-benzyl maleimide | CTAB (cationic) | ↑ 3× | Hydrophobic solubilization |

| Decarboxylation | 6-NBIC | CTAB | ↑ 5× | Reduced activation enthalpy |

| Redox (V(V) + glucose) | D-glucose | CTAB | ↓ 50% | Substrate sequestration |

Data adapted from micellar catalysis studies .

Mechanistic Insights

-

Electrostatic Effects : Cationic micelles repel positively charged substrates, limiting catalysis in reactions requiring anionic intermediates (e.g., bromate-Br⁻ redox) .

-

Hydrophobic Binding : Larger hydrophobic groups (e.g., benzyl in cetalkonium) deepen substrate penetration into micelles, altering reaction pathways .

-

Concentration Dependence : Reaction rates typically peak near the critical micelle concentration (CMC), beyond which excessive micelles dilute substrates .

Stability and Degradation

This compound undergoes thermal decomposition at elevated temperatures, releasing hexadecyl dimethylamine and benzyl bromide. In aqueous solutions, hydrolysis is pH-dependent, with accelerated degradation under alkaline conditions .

科学研究应用

Pharmaceutical Applications

1. Antiseptic and Antimicrobial Uses

- Cetalkonium bromide is widely used as an antiseptic in various pharmaceutical formulations. Its effectiveness against a wide range of pathogens makes it suitable for topical applications, including wound care and oral hygiene products .

- It has been incorporated into formulations for treating mouth ulcers (e.g., Bonjela) and dry eye syndromes (e.g., Ikervis), where it serves to stabilize active ingredients while providing antimicrobial protection .

2. Ocular Drug Delivery Systems

- Recent studies highlight the use of this compound in cationic oil-in-water nanoemulsions aimed at enhancing ocular drug delivery. These formulations improve the bioavailability of drugs like ciclosporin, demonstrating a significant increase in drug absorption in corneal tissues compared to traditional formulations .

- The cationic nature of this compound aids in stabilizing these emulsions and prolonging the residence time of drugs on the ocular surface, which is crucial for effective treatment .

3. Emulsification and Stabilization

- This compound is also utilized as an emulsifying agent in various pharmaceutical preparations. Its ability to stabilize oil-in-water emulsions allows for the effective delivery of hydrophobic drugs .

- A study indicated that cetalkonium chloride (a related compound) could enhance the stability of emulsions while minimizing toxicity, making it a valuable component in ocular formulations .

Cosmetic Applications

1. Skin Care Products

- In cosmetics, this compound functions as a conditioning agent due to its surfactant properties. It helps improve the texture and feel of skin care products while providing antimicrobial benefits .

- Its inclusion in formulations can enhance product performance by preventing microbial contamination, thereby extending shelf life.

2. Hair Care Products

- As a surfactant, this compound is also found in hair conditioners where it helps to reduce static and improve manageability by coating hair strands .

Case Studies

1. Efficacy in Wound Healing

A study evaluated the effects of cetalkonium chloride on corneal epithelial cells, showing that a 0.005% cationic oil-in-water nanoemulsion significantly accelerated healing rates compared to control groups. This suggests potential applications in ocular therapeutics where rapid recovery is desired .

2. Comparative Studies on Antimicrobial Activity

Research comparing cetylpyridinium chloride and cetyltrimethylammonium bromide highlighted that this compound exhibited superior antimicrobial properties against specific bacterial strains, reinforcing its role as an effective antiseptic agent in clinical settings .

作用机制

The mechanism of action of cetalkonium bromide is based on its ability to create a positive charge, which allows it to adhere to negatively charged surfaces such as bacterial cell membranes. This bio-adhesive property enables this compound to disrupt cell membranes, inactivate enzymes, and denature proteins, leading to the death of microbial cells. This mechanism makes it effective against a broad spectrum of bacteria and fungi .

相似化合物的比较

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a core structure of a positively charged nitrogen atom bound to hydrophobic alkyl chains. Variations in chain length, counterions, and substituents influence their antimicrobial efficacy, toxicity, and applications. Below is a detailed comparison of cetalkonium bromide with structurally or functionally related QACs:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Chain Length and Antimicrobial Activity :

- C₁₆ alkyl chains (e.g., this compound, cetylpyridinium chloride) exhibit enhanced lipid membrane disruption compared to shorter chains (C₁₂–C₁₄), improving potency against bacteria and enveloped viruses . However, longer chains may increase cytotoxicity .

- Cetalkonium chloride demonstrated superior inhibitory activity (IC₅₀ = 160 nM) in anthrax lethal factor (LF) proteolysis assays compared to domiphen bromide and cetylpyridinium bromide .

Counterion Effects: Bromide vs. chloride ions influence solubility and formulation stability.

aureus biofilms, whereas newer QACs (e.g., benzododecinium bromide) disrupt biofilms at lower concentrations . This suggests cetalkonium derivatives may be less effective in chronic infection settings.

Toxicity and Safety :

- Most QACs, including cetalkonium chloride, have EC₅₀ values >25 μg/mL in cytotoxicity assays, indicating low acute toxicity . However, chronic exposure risks (e.g., mucosal irritation) are documented for C₁₆ QACs .

Regulatory and Market Presence :

- Cetalkonium chloride is widely regulated (CAS 122-18-9) and used in EU/USA, while this compound remains niche . Benzalkonium chloride dominates the QAC market due to lower production costs .

生物活性

Cetalkonium bromide, a quaternary ammonium compound, is recognized for its broad-spectrum antimicrobial properties. This article explores its biological activity, mechanisms of action, and clinical implications, drawing on diverse research findings and case studies.

This compound (also known as cetalkonium) is a C16 alkyl benzalkonium chloride derivative. It possesses amphipathic characteristics, allowing it to interact effectively with both hydrophilic and hydrophobic environments. The primary mechanism of action involves the disruption of microbial cell membranes through electrostatic interactions. The positively charged cetalkonium binds to negatively charged surfaces of microbial cells, leading to membrane destabilization, enzyme inactivation, and protein denaturation .

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against a variety of pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus species.

- Gram-negative bacteria : More effective against organisms such as Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Exhibits antifungal properties as well.

The compound's efficacy is attributed to its ability to form stable emulsions that enhance bioavailability at the site of application .

Pharmacokinetics

This compound is primarily used topically and is not absorbed significantly into systemic circulation. When administered orally or parenterally, it remains largely unabsorbed, with most excreted unchanged in feces . Its pharmacokinetic profile indicates that it does not accumulate in tissues, minimizing the risk of systemic toxicity.

Clinical Applications

This compound is utilized in various pharmaceutical formulations, including:

- Topical antiseptics : Used in wound care products due to its antimicrobial properties.

- Ophthalmic solutions : Incorporated into eye drops for its bioadhesive properties that enhance drug delivery to ocular tissues.

- Oral care products : Found in formulations aimed at treating oral lesions and ulcers .

Case Studies and Research Findings

-

Inhibition of Cell Migration in Cancer Research :

A study investigated the effects of this compound on human hepatic adenocarcinoma (SK-HEP-1) cells. Results showed that treatment with cetalkonium inhibited cell migration and invasion by downregulating proteins associated with epithelial-mesenchymal transition (EMT), including matrix metalloproteinases (MMPs) and various signaling pathways (e.g., TGF-β, PI3K/Akt) involved in cancer progression . -

Contact Dermatitis Reports :

Several case studies have documented allergic reactions associated with the use of quaternary ammonium compounds like this compound. Patients exhibited symptoms ranging from irritant contact dermatitis to more severe allergic reactions following exposure to products containing cetalkonium or similar compounds .

Safety Profile

While this compound is generally considered safe for topical use, potential adverse effects include localized irritation or allergic reactions, particularly in sensitive individuals. The concentration used in formulations typically ranges from 0.01% to 0.1%, depending on the application . Regulatory bodies such as the FDA have approved its use in over-the-counter products, highlighting its safety when used as directed.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | C16 alkyl benzalkonium chloride derivative |

| Mechanism of Action | Disrupts cell membranes via electrostatic interactions |

| Antimicrobial Spectrum | Effective against gram-positive/negative bacteria and fungi |

| Pharmacokinetics | Topical use; minimal systemic absorption |

| Clinical Applications | Antiseptics, ophthalmic solutions, oral care products |

| Adverse Effects | Possible contact dermatitis or allergic reactions |

常见问题

Q. How to prepare standard solutions of cetalkonium bromide for spectrophotometric analysis?

Methodological Answer: To prepare a standard solution, dissolve 1.00 g of this compound in distilled water using a calibrated 1000-ml volumetric flask, achieving a concentration of 1000 mg/l. For lower concentrations, dilute this stock solution with distilled water. Ensure volumetric glassware is validated for accuracy. Stability is critical: store the stock solution at 4°C (refrigerated) for up to one month, but diluted solutions should be used immediately to avoid degradation .

Q. What analytical methods are recommended for characterizing this compound purity and structural integrity?

Methodological Answer: Use a combination of techniques:

- Nuclear Magnetic Resonance (NMR): For verifying molecular structure and detecting impurities.

- High-Performance Liquid Chromatography (HPLC): To quantify purity using a C18 column and UV detection at 210–220 nm.

- Capillary Electrophoresis (CE): Optimize buffer systems (e.g., borate or phosphate) to resolve bromide ions from interfering anions like chloride. Statistical experimental design (e.g., multivariate optimization) is recommended for method validation .

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.

Include controls and reference standards in all assays .

Advanced Research Questions

Q. How does temperature and pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Design a stability study with the following variables:

- Temperature: Test 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated degradation).

- pH: Adjust solutions to pH 3–9 using HCl or NaOH.

Analyze samples at intervals (e.g., 0, 7, 14, 30 days) via HPLC or CE to monitor degradation products like free bromide ions. Kinetic modeling (e.g., Arrhenius equation) can predict shelf life. Note that alkaline conditions (>pH 7) may accelerate hydrolysis of quaternary ammonium groups .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

Methodological Answer: Address discrepancies by:

Standardizing Test Conditions: Use CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) assays. Control variables like inoculum size, culture medium, and incubation time.

Comparative Studies: Test this compound against reference strains (e.g., Staphylococcus aureus ATCC 25923) alongside other quaternary ammonium compounds (e.g., cetrimonium bromide) to benchmark efficacy.

Analytical Validation: Confirm compound purity and concentration in test solutions, as impurities (e.g., residual solvents) may skew results.

Meta-Analysis: Systematically review literature to identify methodological inconsistencies, such as variations in broth microdilution protocols .

Q. What experimental considerations are critical for studying this compound’s interaction with biological membranes?

Methodological Answer:

- Membrane Models: Use phospholipid bilayers (e.g., POPC or DOPC liposomes) or cell lines (e.g., HaCaT keratinocytes) to simulate biological membranes.

- Concentration Range: Test sub-toxic doses (0.1–10 µg/ml) to avoid membrane lysis artifacts.

- Techniques:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics.

- Fluorescence Microscopy: Use dyes like Laurdan to monitor membrane fluidity changes.

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters of interaction.

Include negative controls (e.g., untreated membranes) and validate results with complementary methods .

Q. How to assess the environmental impact of this compound in aqueous ecosystems?

Methodological Answer:

- Ecotoxicity Assays: Use Daphnia magna (water flea) or Vibrio fischeri (bioluminescent bacteria) for acute toxicity testing (EC50/LC50).

- Degradation Studies: Perform photolysis (UV exposure) and biodegradation (activated sludge) experiments. Monitor degradation products via LC-MS/MS.

- Adsorption Analysis: Measure binding to soil or sediment using batch experiments with varying organic matter content.

- Regulatory Compliance: Compare results against EPA or OECD guidelines for hazard classification .

Key Methodological Notes

- Data Validation: Replicate experiments at least triplicate and use statistical tools (e.g., ANOVA, t-tests) to confirm significance.

- Literature Gaps: Prioritize studies addressing this compound’s mechanism of action at the molecular level and long-term stability in complex matrices.

- Ethical Compliance: Adhere to institutional biosafety protocols for handling antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。